An In-depth Technical Guide to 2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile (4-Cyano-1-indanone)
An In-depth Technical Guide to 2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile (4-Cyano-1-indanone)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile, a key intermediate in the synthesis of pharmacologically active molecules. This document is intended for researchers and professionals in the fields of medicinal chemistry and drug development, offering detailed insights into the handling, synthesis, and chemical behavior of this compound. Particular emphasis is placed on its role as a precursor to Sphingosine-1-Phosphate (S1P) receptor modulators, a class of drugs with significant therapeutic potential.
Introduction: The Significance of the Indanone Scaffold
The indanone framework is a recurring motif in a multitude of natural products and synthetic compounds that exhibit a wide array of biological activities. The rigid, bicyclic structure of indanone serves as a versatile scaffold for the development of therapeutic agents targeting various disease states. 2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile, also known as 4-cyano-1-indanone, has emerged as a critical building block in medicinal chemistry, most notably as a key intermediate in the synthesis of Ozanimod, a medication approved for the treatment of multiple sclerosis.[1][2] Its strategic placement of a reactive carbonyl group, an active methylene group, and a cyano functionality makes it a valuable synthon for the construction of complex molecular architectures.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical properties of a compound is fundamental to its application in research and development. The key properties of 2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile are summarized below.
Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 60899-34-5 | [3] |
| Molecular Formula | C₁₀H₇NO | [3] |
| Molecular Weight | 157.17 g/mol | [4] |
| Appearance | Solid | |
| Melting Point | 116-117 °C | [3][4] |
| Boiling Point | 331 °C | [3] |
| Density | 1.23 g/cm³ | [3] |
Spectroscopic Data
The structural elucidation of 2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile is confirmed through various spectroscopic techniques. Below is a summary of expected and reported spectral data.
2.2.1. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with their splitting patterns indicating their relative positions. The two methylene groups of the five-membered ring will appear as triplets in the aliphatic region.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon (downfield), the nitrile carbon, the aromatic carbons, and the aliphatic carbons of the indanone core. Predicted chemical shifts can serve as a reference for experimental data.[2]
2.2.2. Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C≡N (Nitrile) | ~2220-2260 |
| C=O (Ketone) | ~1680-1700 |
| C=C (Aromatic) | ~1450-1600 |
| C-H (Aromatic) | ~3000-3100 |
| C-H (Aliphatic) | ~2850-2960 |
2.2.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of 157.17 g/mol .
Synthesis of 2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile
The most common and industrially scalable method for the synthesis of 1-indanones is the intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropanoic acid or its acid chloride derivative.[5][6][7][8]
Synthetic Pathway: Intramolecular Friedel-Crafts Acylation
The synthesis of 4-cyano-1-indanone typically proceeds via the cyclization of 3-(2-cyanophenyl)propanoic acid or its corresponding acyl chloride. The presence of a strong acid catalyst, such as polyphosphoric acid (PPA) or a Lewis acid like aluminum chloride (AlCl₃), facilitates the electrophilic aromatic substitution reaction.
Caption: Synthetic workflow for 4-cyano-1-indanone.
Experimental Protocol: A Generalized Procedure
The following is a generalized, illustrative protocol for the synthesis of 4-cyano-1-indanone via Friedel-Crafts acylation. Note: This is a representative procedure and may require optimization based on laboratory conditions and scale.
Step 1: Preparation of 3-(2-cyanophenyl)propionyl chloride
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To a solution of 3-(2-cyanophenyl)propanoic acid in an anhydrous solvent (e.g., dichloromethane or toluene), add thionyl chloride or oxalyl chloride dropwise at 0 °C under an inert atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of gas ceases.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude 3-(2-cyanophenyl)propionyl chloride, which can be used in the next step without further purification.
Step 2: Intramolecular Friedel-Crafts Cyclization
-
Suspend aluminum chloride in a dry, inert solvent (e.g., dichloromethane) and cool to 0 °C.
-
Slowly add a solution of 3-(2-cyanophenyl)propionyl chloride in the same solvent to the aluminum chloride suspension.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile.
Chemical Reactivity and Synthetic Applications
The chemical reactivity of 4-cyano-1-indanone is dictated by its three key functional groups: the carbonyl group, the α-methylene group, and the aromatic nitrile.
Reactivity of the Carbonyl Group
The ketone functionality is a primary site for nucleophilic attack. It can undergo a variety of reactions, including:
-
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Reductive Amination: This is a crucial transformation for the synthesis of Ozanimod, where the ketone is converted to an amine. This can be achieved through the formation of an imine followed by reduction.
-
Wittig Reaction: Reaction with phosphorus ylides can be used to introduce a carbon-carbon double bond at the carbonyl position.
Reactivity of the α-Methylene Group
The methylene group adjacent to the carbonyl (the α-position) is acidic and can be deprotonated by a suitable base to form an enolate. This enolate can then participate in various carbon-carbon bond-forming reactions, such as:
-
Alkylation: Reaction with alkyl halides to introduce substituents at the α-position.
-
Aldol Condensation: Reaction with aldehydes or ketones to form β-hydroxy ketones.
Application in the Synthesis of Ozanimod
A key application of 4-cyano-1-indanone is in the stereoselective synthesis of the S1P receptor modulator Ozanimod. The synthesis involves the conversion of the ketone to a chiral amine.
Caption: Key step in the synthesis of an Ozanimod precursor.
Safety and Handling
2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile should be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Statements: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.
-
Precautionary Statements: Wear protective gloves, eye protection, and face protection. Use in a well-ventilated area. Avoid breathing dust.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.
Conclusion
2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile is a valuable and versatile intermediate in organic synthesis, with its importance underscored by its role in the production of the multiple sclerosis drug Ozanimod. Its rich chemistry, stemming from the interplay of its carbonyl, active methylene, and nitrile functionalities, offers numerous opportunities for the construction of complex and biologically active molecules. A thorough understanding of its properties, synthesis, and reactivity is essential for chemists and researchers working in the field of drug discovery and development.
References
-
Enantioselective Synthesis of Ozanimod. (2021). ChemistryViews. [Link]
-
NP-MRD: 13C NMR Spectrum (1D, 151 MHz, H₂O, predicted) (NP0137228). NP-MRD. [Link]
-
4-Cyano-1-indanone. ChemBK. [Link]
-
Submitted by Tiantong Lou, E-Ting Liao, Ashraf Wilsily, and Eric Fillion. Organic Syntheses. [Link]
- Enantioselective biocatalytic preparation of 4-cyano-substituted 1-aminoindane and ozanimod.
-
Facile syntheses of 4-hydroxy-7-methyl-1-indanone, isolated from cyanobacterium Nostoc commune. ResearchGate. [Link]
-
SUPPORTING MATERIALS. Publisher Website. [Link]
-
1H-Indene-4-carbonitrile, 2,3-dihydro-1-oxo-. ChemBK. [Link]
-
Friedel–Crafts reaction. Wikipedia. [Link]
-
2, 3-Dihydro-3-Oxo-1h-Indene-4-Carbonitrile. Henan Allgreen Chemical Co., Ltd. [Link]
-
Indanone synthesis. Organic Chemistry Portal. [Link]
-
Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC. [Link]
-
NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
Large Scale Preparation of Indoline-2-ones by Friedel-Crafts Cyclisation. Protocol Exchange. [Link]
-
1 H NMR and 13 C NMR spectroscopic data for indanone 2 in CDCl 3. ResearchGate. [Link]
-
Non-Conventional Methodologies in the Synthesis of 1-Indanones. PMC. [Link]
-
Synthesis of 1-indanones with a broad range of biological activity. PMC. [Link]
-
1-Indanone. PubChem. [Link]
-
One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles. MDPI. [Link]
-
Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[9]annulen-7-ols. NIH. [Link]
-
Cascade Intramolecular Prins/Friedel–Crafts Cyclization for the Synthesis of 4-Aryl-tetralin. Beilstein Archives. [Link]
-
1-Indanone - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
-
1-(Cyano-ethoxycarbonyl-methylene)-indan - Optional[FTIR] - Spectrum. SpectraBase. [Link]
-
Synthesis of 1-indanones with a broad range of biological activity. ResearchGate. [Link]
-
One-pot three-component synthesis of azaspirononatriene derivatives. PMC. [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. NP-MRD: 13C NMR Spectrum (1D, 151 MHz, H2O, predicted) (NP0137228) [np-mrd.org]
- 3. echemi.com [echemi.com]
- 4. chembk.com [chembk.com]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thno.org [thno.org]
